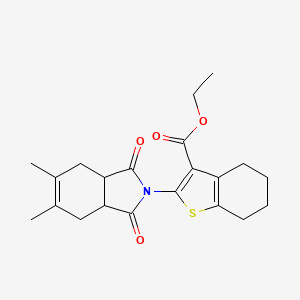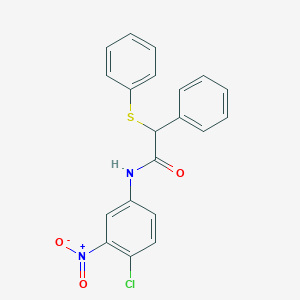![molecular formula C23H22N2O3 B4992242 3-methyl-N-(4-{[(2-methylphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B4992242.png)
3-methyl-N-(4-{[(2-methylphenoxy)acetyl]amino}phenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-N-(4-{[(2-methylphenoxy)acetyl]amino}phenyl)benzamide is a compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound is also known as MPAPOB and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of MPAPOB is not yet fully understood. However, it is believed that MPAPOB inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, MPAPOB has been shown to reduce the accumulation of amyloid-beta plaques in the brain by inhibiting the activity of beta-secretase, an enzyme that is involved in the production of amyloid-beta.
Biochemical and Physiological Effects:
MPAPOB has been shown to have various biochemical and physiological effects. In cancer research, MPAPOB has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process that leads to the death of cancer cells. Additionally, MPAPOB has been shown to reduce the production of inflammatory cytokines, which are involved in the development of inflammatory diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MPAPOB in lab experiments is that it has been shown to have low toxicity in vitro, which means that it is unlikely to cause harm to cells or tissues. However, one limitation of using MPAPOB in lab experiments is that it is a relatively new compound, and its effects on various biological systems are not yet fully understood.
Zukünftige Richtungen
There are several future directions for the study of MPAPOB. One direction is to further investigate its potential therapeutic applications in cancer research, Alzheimer's disease, and inflammatory diseases. Another direction is to study the mechanism of action of MPAPOB in more detail to better understand its effects on various biological systems. Additionally, future studies could focus on optimizing the synthesis method of MPAPOB to improve its yield and purity.
Synthesemethoden
MPAPOB can be synthesized using a variety of methods. One such method involves the reaction of 3-methylbenzoic acid with thionyl chloride to form 3-methylbenzoyl chloride. The resulting compound is then reacted with 4-aminophenyl N-(2-methylphenoxy)acetamide to form MPAPOB. Another method involves the reaction of 3-methylbenzoic acid with phosphorus pentachloride to form 3-methylbenzoyl chloride, which is then reacted with 4-aminophenyl N-(2-methylphenoxy)acetamide to form MPAPOB.
Wissenschaftliche Forschungsanwendungen
MPAPOB has been studied for its potential therapeutic applications in various fields of research. One such application is in cancer research, where MPAPOB has been shown to inhibit the growth of cancer cells. MPAPOB has also been studied for its potential use in the treatment of Alzheimer's disease, where it has been shown to reduce the accumulation of amyloid-beta plaques in the brain. Additionally, MPAPOB has been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
3-methyl-N-[4-[[2-(2-methylphenoxy)acetyl]amino]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3/c1-16-6-5-8-18(14-16)23(27)25-20-12-10-19(11-13-20)24-22(26)15-28-21-9-4-3-7-17(21)2/h3-14H,15H2,1-2H3,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRERJHYAZHCUII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(2-chlorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4992166.png)
![1,3-dimethyl-6-[(1-phenylethyl)amino]-2,4(1H,3H)-pyrimidinedione](/img/structure/B4992178.png)
![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-methoxy-2-phenylacetamide](/img/structure/B4992191.png)



![N-(3,4-dimethylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B4992213.png)
![methyl 2-methyl-9-propyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate hydrochloride](/img/structure/B4992223.png)
![4-methoxy-3-({[(2-methyl-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4992229.png)
![2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-yl)acetamide](/img/structure/B4992239.png)
![1-{2-[2-(2-iodophenoxy)ethoxy]ethoxy}-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B4992264.png)


